2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide
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Overview
Description
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide is a chemical compound that belongs to the pyridine family It is characterized by the presence of a sulfonamide group attached to a pyridine ring, along with a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of 6-Chloro-5-methylpyridine-3-sulfonamide. This intermediate can be synthesized through the chlorination of 5-methylpyridine-3-sulfonamide. The next step involves the coupling of this intermediate with 3-phenylpropanamide under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical processes, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methylpyridine-3-sulfonamide: A precursor in the synthesis of the target compound, with similar structural features.
2-(6-Chloro-5-methylpyridine-3-sulfonamido)benzamide: Another derivative with a benzamide moiety instead of a phenylpropanamide group.
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide: A related compound with a different alkyl chain.
Uniqueness
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-10-7-12(9-18-14(10)16)23(21,22)19-13(15(17)20)8-11-5-3-2-4-6-11/h2-7,9,13,19H,8H2,1H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXMTVOKXACSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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